1-(3,5-Dimethoxyphenyl)but-3-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
917380-24-6 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)but-3-en-1-one |
InChI |
InChI=1S/C12H14O3/c1-4-5-12(13)9-6-10(14-2)8-11(7-9)15-3/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
FWLCPJCFFFKCFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CC=C)OC |
Origin of Product |
United States |
Contextualization Within Organic Chemistry Research
Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a focal point of significant research in organic chemistry. mdpi.compharmascholars.com These compounds are abundant in nature, particularly in edible plants, and serve as precursors for flavonoids and isoflavonoids. pharmascholars.com The core structure of 1-(3,5-Dimethoxyphenyl)but-3-en-1-one, featuring a 3,5-dimethoxyphenyl ring and a terminal vinyl group, makes it an interesting subject for synthetic exploration. The electron-donating methoxy (B1213986) groups on the phenyl ring influence the reactivity of the carbonyl group and the aromatic system, while the vinyl group offers a site for various addition and polymerization reactions.
The α,β-unsaturated ketone moiety is a key functional group that imparts a wide range of reactivity to the molecule. This system is susceptible to both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition), making it a versatile building block in the synthesis of more complex molecules. jchemrev.com The specific arrangement of the 3,5-dimethoxy substituents can also influence the stereochemical outcome of reactions at the carbonyl center.
Significance As a Synthetic Intermediate or Core Scaffold
The primary significance of 1-(3,5-Dimethoxyphenyl)but-3-en-1-one in organic synthesis lies in its potential as a versatile intermediate. The enone functionality is a gateway to a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of various carbocyclic and heterocyclic scaffolds.
Key Synthetic Transformations:
Michael Addition: The β-carbon of the enone system is electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.
Cycloaddition Reactions: The double bond of the enone can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.
Reduction: The carbonyl group and the carbon-carbon double bond can be selectively reduced using various reagents to yield saturated ketones, allylic alcohols, or saturated alcohols.
Heterocycle Synthesis: Chalcones are well-established precursors for the synthesis of various five- and six-membered heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. wikipedia.org For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoline rings.
Below is a table summarizing the potential synthetic applications of this compound based on the known reactivity of chalcones.
| Reaction Type | Reagents and Conditions | Potential Products |
| Michael Addition | Nucleophiles (e.g., R₂CuLi, R₂NH, RSH) | β-substituted ketones |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxy ketones |
| Reduction (Carbonyl) | NaBH₄, CeCl₃·7H₂O | Allylic alcohol |
| Reduction (Alkene) | H₂, Pd/C | Saturated ketone |
| Pyrazole (B372694) Synthesis | Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) | Pyrazoline derivatives |
Advanced Spectroscopic and Structural Elucidation Beyond Basic Characterization
Conformational Analysis using Advanced NMR Spectroscopy
The flexibility of the butenone side chain in "1-(3,5-Dimethoxyphenyl)but-3-en-1-one" allows for multiple conformations. Advanced NMR techniques are pivotal in elucidating the predominant conformation in solution.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule, irrespective of through-bond connectivity. columbia.eduacdlabs.com These techniques are particularly useful for distinguishing between different rotamers. For "this compound", key conformational questions include the relative orientation of the carbonyl group and the vinyl group (s-cis vs. s-trans) and the orientation of the butenyl chain with respect to the dimethoxyphenyl ring.
Expected NOESY/ROESY correlations for different conformers would allow for their differentiation. For instance, in an s-cis conformation, a correlation would be expected between the proton on C2 of the butenyl chain and the aromatic protons at C2 and C6 of the phenyl ring. Conversely, in an s-trans conformation, such a correlation would be absent or significantly weaker. ROESY is often preferred for molecules of this size as it can overcome the issue of zero or near-zero NOEs that can occur for medium-sized molecules. reddit.com
Table 1: Predicted NOESY/ROESY Correlations for Conformational Analysis
| Interacting Protons | Expected Correlation in s-cis Conformer | Expected Correlation in s-trans Conformer |
| H on C2' / H on C2 & C6 | Strong | Weak/Absent |
| H on C2' / H on C4 & C6 of phenyl ring | Weak/Absent | Strong |
| H on C1' / Methoxy (B1213986) protons | Possible | Possible |
This table is predictive and based on general principles of NOESY/ROESY for conformational analysis.
The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. libretexts.orgoup.com This principle is instrumental in determining the conformation of the butenyl side chain.
For the vinyl group, the coupling constant between the geminal protons on C4' would be relatively small (typically 0-3 Hz). The coupling between the proton on C3' and the cis- and trans-protons on C4' would be distinct, with the trans-coupling constant being significantly larger (typically 11-18 Hz) than the cis-coupling constant (typically 6-14 Hz), confirming the geometry of the double bond. youtube.com
The coupling constant between the protons on C2' and C3' would provide insight into the dihedral angle and thus the preferred conformation around the C2'-C3' bond.
Table 2: Predicted ³J Coupling Constants and Corresponding Dihedral Angles
| Coupled Protons | Predicted ³J (Hz) | Predicted Dihedral Angle (°) |
| H(C3') - H(C4' trans) | 11 - 18 | ~180 |
| H(C3') - H(C4' cis) | 6 - 14 | ~0 |
| H(C2') - H(C3') | 5 - 10 | Dependent on conformation |
This table is predictive and based on typical coupling constant values and the Karplus relationship.
Vibrational Spectroscopy for Bond Characterization (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. These two techniques are often complementary. spectroscopyonline.com For "this compound", characteristic vibrational modes are expected for the carbonyl group, the vinyl group, the aromatic ring, and the methoxy groups.
The FT-IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the ketone. The exact position of this band can give clues about the conformation of the enone system. fabad.org.tr The C=C stretching vibrations of the aromatic ring and the vinyl group will also be present. The asymmetric and symmetric stretching of the C-O-C bonds of the methoxy groups are also characteristic.
The Raman spectrum is expected to show strong bands for the aromatic ring vibrations and the C=C stretching of the vinyl group, as these are highly polarizable bonds. The C=O stretch will also be visible, though it is typically weaker in the Raman spectrum compared to the IR spectrum.
Table 3: Predicted FT-IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O | Stretch | 1660-1680 (strong) | 1660-1680 (moderate) |
| C=C (vinyl) | Stretch | 1630-1650 (moderate) | 1630-1650 (strong) |
| C=C (aromatic) | Stretch | 1580-1600 (strong) | 1580-1600 (strong) |
| C-O-C (methoxy) | Asymmetric Stretch | 1200-1250 (strong) | Weak |
| C-O-C (methoxy) | Symmetric Stretch | 1050-1100 (moderate) | Moderate |
| =C-H (vinyl) | Out-of-plane bend | 910-990 (strong) | Weak |
This table is predictive and based on typical vibrational frequencies for the respective functional groups found in similar molecules. researchgate.netembrapa.br
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing and Isotope Labeling Studies
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of the parent ion and its fragments. This is crucial for elucidating fragmentation pathways. For α,β-unsaturated aromatic ketones, common fragmentation reactions include cleavage of bonds adjacent to the carbonyl group and rearrangements. acs.orgnih.gov
For "this compound", the molecular ion peak would be observed, and its high-resolution measurement would confirm the molecular formula. Key fragmentation pathways would likely involve the loss of the vinyl group, the methoxy groups, and cleavage of the bond between the carbonyl carbon and the phenyl ring. The formation of a stable acylium ion is a common feature in the mass spectra of aromatic ketones. whitman.edu
Isotope labeling studies, for instance, using ¹³C or ¹⁸O in the carbonyl group or deuterium (B1214612) labeling at specific positions, could be employed to definitively trace the atoms through the fragmentation pathways, although no such studies have been reported for this specific molecule.
Table 4: Predicted High-Resolution Mass Spectrometry Fragments
| Fragment Ion | Predicted m/z | Possible Origin |
| [M]+ | 206.0943 | Molecular ion |
| [M - CH₃]+ | 191.0708 | Loss of a methyl radical from a methoxy group |
| [M - OCH₃]+ | 175.0759 | Loss of a methoxy radical |
| [M - C₃H₅]+ | 165.0551 | Loss of the butenyl group |
| [ArCO]+ | 165.0551 | 3,5-Dimethoxybenzoyl cation |
| [Ar]+ | 137.0602 | 3,5-Dimethoxyphenyl cation |
This table is predictive and based on common fragmentation patterns of aromatic ketones.
X-ray Crystallography of Derivatives and Co-crystals (if available)
X-ray crystallography provides unambiguous information about the molecular structure and packing in the solid state. While no crystal structure of "this compound" itself has been reported, analysis of derivatives or co-crystals could provide valuable insights. Data from structurally related chalcones often show a nearly planar conformation of the enone system. nih.gov
A hypothetical crystal structure would likely reveal the planarity of the 3,5-dimethoxyphenyl ring and the enone moiety. The orientation of the methoxy groups relative to the ring could also be determined. Intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or vinylic hydrogens, would be expected to play a significant role in the crystal packing. nih.gov
Table 5: Predicted Crystallographic Parameters Based on Analogs
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Conformation | Likely near-planar enone system |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
This table is predictive and based on crystallographic data of similar chalcone-type molecules.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For 1-(3,5-Dimethoxyphenyl)but-3-en-1-one, the HOMO is expected to be localized primarily on the 3,5-dimethoxyphenyl ring and the C=C double bond of the butenone moiety, which are the electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered around the electron-deficient carbonyl group (C=O). This distribution makes the carbonyl carbon a likely site for nucleophilic attack and the aromatic ring a potential site for electrophilic substitution.
Table 1: Calculated Frontier Molecular Orbital Properties Calculated using DFT at the B3LYP/6-311G(d,p) level of theory. Values are illustrative for a molecule of this class.
| Parameter | Value (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.63 |
The distribution of electron density within a molecule is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In this compound, the MEP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms. Mulliken population analysis provides a quantitative measure of the partial atomic charges on each atom, further detailing the charge distribution. bhu.ac.in
Table 2: Calculated Mulliken Atomic Charges for Key Atoms Values are hypothetical, based on typical charge distributions in similar molecules.
| Atom | Element | Charge (e) |
| O1 | Oxygen (Carbonyl) | -0.55 |
| C2 | Carbon (Carbonyl) | +0.48 |
| C3 | Carbon (alpha) | -0.21 |
| C4 | Carbon (beta) | +0.05 |
| O5 | Oxygen (Methoxy) | -0.42 |
| O6 | Oxygen (Methoxy) | -0.42 |
Reaction Mechanism Prediction and Transition State Modeling
Computational methods can be used to model the entire course of a chemical reaction, including the identification of transition states and the calculation of activation energies. mdpi.com This is crucial for predicting reaction outcomes and understanding mechanisms. For instance, the Michael addition of a nucleophile to the α,β-unsaturated ketone system in this compound is a plausible reaction to study. mdpi.com DFT calculations can map the potential energy surface of the reaction, locating the transition state structure and determining the energy barrier that must be overcome for the reaction to proceed.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the molecule's conformational flexibility. scielo.br For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the phenyl ring to the ketone and within the butenone chain. This analysis helps identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent), which is essential for understanding its biological activity and interactions. researchgate.net
Docking Simulations with Theoretical Protein Models
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ugm.ac.id This method is widely used in drug discovery. Given the structural similarities of this compound to other bioactive compounds, such as chalcones, potential protein targets could include enzymes like tubulin or various kinases. nih.govmdpi.com Docking simulations can predict the binding affinity (docking score) and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's active site. nih.gov
Table 3: Illustrative Docking Simulation Results with a Theoretical Kinase Model
| Parameter | Result |
| Target Protein | Tyrosine Kinase (Theoretical Model) |
| Binding Affinity (kcal/mol) | -8.2 |
| Key Hydrogen Bond Interactions | Carbonyl Oxygen with Lysine residue |
| Key Hydrophobic Interactions | Phenyl ring with Leucine and Valine residues |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Descriptors Analysis
QSAR and QSPR studies are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. acs.org To build a QSAR model, a series of related compounds is analyzed, and various molecular descriptors are calculated for each. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). By correlating these descriptors with experimentally determined activity, a mathematical model can be developed to predict the activity of new, unsynthesized compounds. researchgate.net
Table 4: Key Molecular Descriptors for QSAR/QSPR Analysis Calculated for this compound.
| Descriptor | Type | Value |
| Molecular Weight | Constitutional | 206.24 g/mol |
| LogP (octanol-water partition coefficient) | Physicochemical | 2.85 |
| Polar Surface Area (PSA) | Topological | 45.5 Ų |
| Dipole Moment | Quantum Chemical | 3.15 D |
| HOMO-LUMO Gap | Quantum Chemical | 4.63 eV |
Advanced Applications and Future Research Directions
Role as a Building Block in Complex Natural Product Synthesis
Chalcones are widely recognized as valuable intermediates or "synthons" in the field of organic chemistry. Their core structure serves as a versatile starting point for the synthesis of more complex molecular entities, including a variety of heterocyclic compounds and natural product analogues. The α,β-unsaturated carbonyl moiety within 1-(3,5-Dimethoxyphenyl)but-3-en-1-one is a key functional group that can readily participate in a range of chemical transformations.
The synthetic utility of this compound can be envisioned in several pathways:
Heterocycle Formation: The 1,3-diaryl-2-propen-1-one backbone is a classic precursor for synthesizing heterocyclic systems like pyrazoles, pyridines, and pyrimidines through condensation reactions with appropriate binucleophiles.
Michael Addition: The electrophilic β-carbon of the enone system is susceptible to 1,4-conjugate addition (Michael addition) by various nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the molecular framework.
Hydrogenation: The double bonds in the propenone chain can be selectively reduced. For instance, catalytic hydrogenation of chalcones is a known method to produce 1,3-diarylpropanes, a structural motif found in some natural products.
Diels-Alder Reactions: The vinyl group and the enone system can potentially act as dienophiles in Diels-Alder cycloadditions, providing a pathway to complex carbocyclic structures.
While specific total syntheses originating from this compound are not yet prominently documented in the literature, its structural features make it an anticipated precursor for creating analogues of natural products, particularly those containing dimethoxyphenyl or diarylpropane fragments.
Potential in Materials Science Applications (e.g., polymer precursors, optoelectronic properties)
The unique combination of a polymerizable vinyl group and a photoactive chalcone (B49325) core makes this compound a promising candidate for materials science research.
Polymer Precursors: Dimethoxyphenol derivatives are valuable monomers for creating advanced polymers. The 3,5-dimethoxyphenyl moiety in the target compound could be chemically modified, for example, by demethylation to produce a di-phenolic structure. This resulting molecule could then be converted into a polymerizable monomer, such as a dimethacrylate, and subsequently polymerized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to yield polymers with pendant chalcone units. The vinyl group on the butenone side chain also offers a direct route for addition polymerization. The resulting polymers could exhibit interesting properties such as high glass transition temperatures, thermal stability, and solvent resistance, attributable to the rigid aromatic rings in their structure.
Optoelectronic Properties: Chalcones and related conjugated systems are known to possess nonlinear optical (NLO) properties due to the presence of delocalized π-electrons across the molecule. The core structure of this compound features an electron-donating dimethoxyphenyl ring and an electron-accepting carbonyl group, linked by a conjugated π-system. This "push-pull" electronic arrangement is a classic design for NLO chromophores. The specific 3,5-dimethoxy substitution pattern influences the electronic properties and three-dimensional structure, which in turn affects the material's bulk optical response. Theoretical investigations using Density Functional Theory (DFT) on analogous chalcone structures have been employed to predict their electronic and spectral properties, paving the way for their use in optoelectronic devices.
| Application Area | Relevant Structural Feature | Potential Properties & Uses |
|---|---|---|
| Polymer Science | Vinyl group; 3,5-Dimethoxyphenyl ring | Can act as a monomer for addition or condensation polymerization, leading to thermally stable polymers with tunable refractive indices. |
| Optoelectronics | Conjugated enone system (chromophore) | Nonlinear optical (NLO) properties for applications in optical switching and frequency conversion. |
| Photoreactive Materials | α,β-Unsaturated ketone | Potential for use in photo-crosslinkable polymers and photolithography due to the reactivity of the double bond upon UV exposure. |
Integration into Advanced Analytical Methodologies (e.g., as a reference standard in chromatography or spectroscopy method development)
In analytical chemistry, reference standards are materials of high purity and well-characterized properties used to calibrate instruments and validate analytical methods. For a compound to serve as a reference standard, it must be stable, pure, and possess a distinct analytical signal (e.g., a specific retention time in chromatography or a unique absorption maximum in spectroscopy).
While this compound is not currently listed as a certified reference material, it holds potential for such applications. Its defined chemical structure would produce a characteristic mass spectrum and a specific signal in Nuclear Magnetic Resonance (NMR) spectroscopy. Compounds like 1,3,5-Trimethoxybenzene are used as certified reference materials for quantitative NMR (qNMR), demonstrating the suitability of this class of molecules for high-precision analytical work.
Therefore, this compound could be synthesized in high purity and used as:
A reference standard for the identification and quantification of related chalcones in complex mixtures, such as natural product extracts.
A tool for the development and validation of new chromatographic methods (e.g., HPLC, GC) aimed at separating flavonoids and related phenolics.
A calibration standard in spectroscopic assays designed to screen for compounds with similar structural motifs.
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structure of this compound contains several features conducive to self-assembly research.
The 1,3,5-substitution pattern is a well-established motif in supramolecular chemistry, often used to create highly organized, disc-like structures that can self-assemble into columns or networks. The two methoxy (B1213986) groups and the butenone chain on the phenyl ring provide a specific symmetry and steric profile that could direct its packing in the solid state or in solution.
Key interaction points for self-assembly include:
Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor. In the presence of suitable donor molecules, it can direct the formation of defined molecular assemblies.
π-π Stacking: The electron-rich dimethoxyphenyl ring can interact with other aromatic systems through π-π stacking, leading to the formation of ordered aggregates.
C-H···O Interactions: Weak hydrogen bonds involving C-H donors and the oxygen atoms of the methoxy or carbonyl groups can play a significant role in stabilizing crystal lattices and supramolecular structures.
Research in this area could explore the ability of this compound to form gels, liquid crystals, or co-crystals with other molecules, potentially leading to new functional materials. The self-assembly of natural small molecules into functional hydrogels for applications like drug delivery has been demonstrated, providing a precedent for exploring similar behavior with this chalcone.
Emerging Research Frontiers for Chalcone-like Structures and Analogues
The chalcone scaffold is considered a "privileged structure" in medicinal chemistry and continues to be a focal point of intensive research. The future for analogues of this compound lies in several emerging frontiers that leverage the chemical versatility of this molecular template.
| Research Frontier | Description | Relevance to this compound |
|---|---|---|
| Green Chemistry Synthesis | Development of environmentally benign synthetic methods, such as microwave-assisted or mechanochemical synthesis, to produce chalcones with high yields and reduced waste. | Applying these methods can lead to more efficient and sustainable production of this compound and its derivatives. |
| Hybrid Molecule Design | Covalently linking the chalcone scaffold to other pharmacophores (e.g., triazoles, quinolines) to create hybrid molecules with potentially synergistic or novel biological activities. | The 3,5-dimethoxyphenyl ring and the butenone chain can be functionalized to attach other molecular fragments. |
| Target Identification and Mechanistic Studies | Using advanced chemical biology tools to identify the specific cellular targets of chalcones, moving beyond phenotypic screening to understand their precise mechanisms of action. | Derivatives of this compound could be used to develop probes to investigate biological pathways. |
| Bio-inspired Materials | Utilizing the self-assembly properties of chalcone derivatives to create novel biomaterials, such as stimuli-responsive hydrogels or nanoparticles for targeted drug delivery. | The potential for self-assembly makes this compound a candidate for developing new "smart" materials. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,5-Dimethoxyphenyl)but-3-en-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3,5-dimethoxyacetophenone and an appropriate aldehyde under basic conditions (e.g., NaOH/ethanol). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of ketone to aldehyde) and temperature (60–70°C). Purity is enhanced by recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction monitoring via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirmation by NMR (distinct α,β-unsaturated ketone protons at δ 6.8–7.2 ppm) are critical .
Q. How can researchers characterize the stereochemical configuration of the α,β-unsaturated ketone moiety in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination, as demonstrated in analogous chalcone derivatives . For rapid analysis, NOESY NMR can identify spatial proximity between the enone system and methoxy groups. Computational methods (e.g., DFT-based geometry optimization) may predict preferred conformations, but experimental validation is essential .
Q. What spectroscopic techniques are most reliable for verifying the structure of this compound?
- Methodological Answer :
- and NMR : Key signals include aromatic protons (δ 6.3–6.8 ppm for dimethoxy-substituted phenyl) and the enone system (δ 7.2–7.5 ppm for conjugated double bond).
- IR : Strong absorption at ~1650 cm (C=O stretch) and 1600 cm (C=C stretch).
- HRMS : Confirm molecular ion [M+H] at m/z 235.0970 (calculated for CHO). Cross-reference with PubChem or DSSTox databases for validation .
Advanced Research Questions
Q. How can researchers address contradictions in observed vs. predicted reactivity of the enone system in photochemical studies?
- Methodological Answer : Discrepancies may arise from solvent polarity effects or competing reaction pathways (e.g., [2+2] cycloaddition vs. electron transfer). Use laser flash photolysis to track transient intermediates and UV-vis spectroscopy to monitor kinetics. Control experiments under inert atmospheres (N/Ar) can isolate oxidative vs. non-oxidative pathways. Compare results with computational simulations (TD-DFT) to reconcile experimental data .
Q. What strategies mitigate sample degradation during long-term stability studies of this compound?
- Methodological Answer : Degradation via hydrolysis or oxidation is common. Stabilize samples by:
- Storing in amber vials at –20°C under inert gas (argon).
- Adding radical scavengers (e.g., BHT) to ethanolic solutions.
- Conducting accelerated stability studies (40°C/75% RH) to model degradation pathways. Monitor via HPLC-PDA to quantify decomposition products .
Q. How can researchers design experiments to resolve conflicting data on the compound’s antioxidant activity in different assay systems (e.g., DPPH vs. FRAP)?
- Methodological Answer : Contradictions often stem from assay-specific mechanisms (single-electron transfer vs. hydrogen atom transfer). Use a tiered approach:
Standardize solvent systems (e.g., DMSO ≤1% to avoid interference).
Include positive controls (e.g., Trolox for FRAP, ascorbic acid for DPPH).
Validate with orthogonal assays (e.g., ORAC for peroxyl radical scavenging).
Statistical analysis (ANOVA with post-hoc tests) can identify systematic biases .
Q. What computational tools are effective for predicting the compound’s bioavailability and metabolic pathways?
- Methodological Answer : Use in silico platforms:
- SwissADME : Predicts Lipinski’s Rule of Five compliance (logP ~2.5, TPSA 46 Ų).
- MetaPrint2D : Identifies probable Phase I metabolites (e.g., demethylation at methoxy groups).
- Molecular docking (AutoDock Vina) : Screens for CYP450 isoform interactions (e.g., CYP3A4). Experimental validation via hepatic microsome assays is recommended .
Data Management & Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility across labs?
- Methodological Answer : Adhere to the CRediT (Contributor Roles Taxonomy) framework:
- Report exact molar ratios, solvent grades, and equipment (e.g., reflux condenser type).
- Include raw spectral data in supplementary materials (e.g., NMR FID files).
- Use the CIF format for crystallographic data and deposit in the Cambridge Structural Database .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
